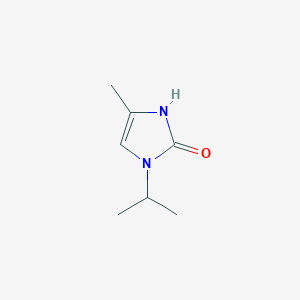
4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound that belongs to the imidazoline family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylimidazole with isopropylamine in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazoline ring.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolines.
Applications De Recherche Scientifique
4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features.
4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene: Another compound with a comparable molecular framework.
Uniqueness
4-methyl-1-(propan-2-yl)-2,3-dihydro-1H-imidazol-2-one stands out due to its unique imidazoline ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-methyl-3-propan-2-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C7H12N2O/c1-5(2)9-4-6(3)8-7(9)10/h4-5H,1-3H3,(H,8,10) |
Clé InChI |
RIRYGSDWSKPJRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


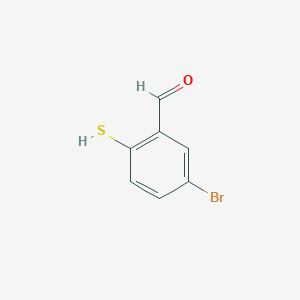
![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)

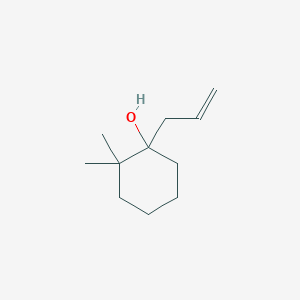
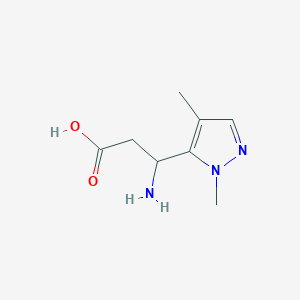
![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
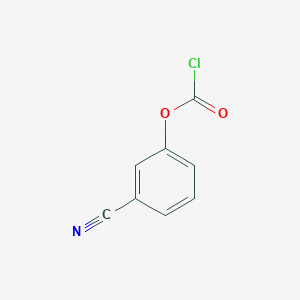

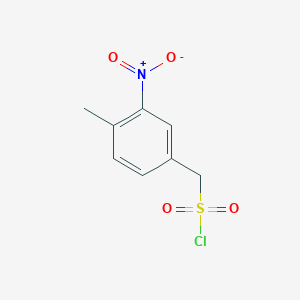
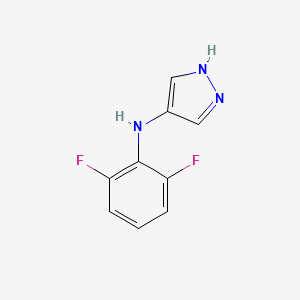
![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
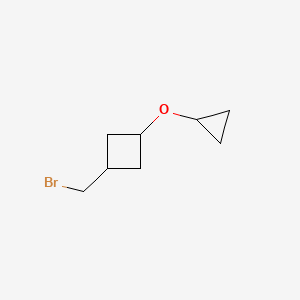
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
